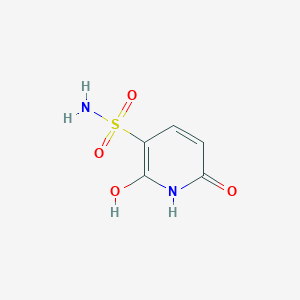

2-Hydroxy-6-oxo-1H-pyridine-3-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

While there isn’t specific information on the synthesis of 2-Hydroxy-6-oxo-1H-pyridine-3-sulfonamide, pyridinium salts, which are structurally similar, have been synthesized through various routes . For instance, pyridinium salts can be synthesized from reactions involving pyridine . Additionally, protodeboronation of pinacol boronic esters has been reported, which could potentially be relevant depending on the synthetic route .Aplicaciones Científicas De Investigación

Unusual Electronic Effects and Material Synthesis

One study explores the electronic effects of electron-withdrawing sulfonamide groups in optically and magnetically active self-assembled noncovalent heterodimetallic d-f podates. The research highlights how these groups affect the affinity of bidentate binding units for ions, demonstrating significant implications for the design of materials with specific magnetic and optical properties (Edder et al., 2000).

Antimicrobial Applications

Another area of application is in the development of antimicrobial agents. Selenocyclisations of homoallylic sulfonamides have been shown to lead to the formation of β-selanyl-pyrrolidines, with considerable variations in stereochemical outcomes, demonstrating potential pathways for the synthesis of new antimicrobial compounds (Jones et al., 2006).

Environmental Impact and Degradation

Research on the oxidative degradation of sulfonamides at BDD electrodes has revealed insights into the kinetics, reaction pathways, and eco-toxicity evaluation of sulfonamides in water treatment processes. This study offers a deeper understanding of how sulfonamides interact with environmental factors and suggests methods for their degradation, highlighting the significance of such compounds in environmental science (Fabiańska et al., 2014).

Catalysis and Chemical Reactions

A novel study on ruthenium-catalyzed hydroxylation of unactivated tertiary C-H bonds presents a method that involves 2-Hydroxy-6-oxo-1H-pyridine-3-sulfonamide derivatives, demonstrating the compound's utility in facilitating challenging chemical transformations. This catalytic process underscores the versatility of sulfonamide compounds in organic synthesis and material science (McNeill & Du Bois, 2010).

Wound Healing Applications

Furthermore, research into biodegradable poly(lactic acid) nanofibrous dressing mats loaded with a newly synthesized sulfonamide analog has shown promise in wound healing applications. These mats demonstrate superior antibacterial and anti-inflammatory characteristics, offering potential advancements in medical treatments (Elsayed et al., 2020).

Direcciones Futuras

While specific future directions for 2-Hydroxy-6-oxo-1H-pyridine-3-sulfonamide are not available, research into pyridine compounds for their antimicrobial and antiviral activities is ongoing . This suggests potential future directions in the development of new pharmaceuticals and therapeutic agents.

Propiedades

IUPAC Name |

2-hydroxy-6-oxo-1H-pyridine-3-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O4S/c6-12(10,11)3-1-2-4(8)7-5(3)9/h1-2H,(H2,6,10,11)(H2,7,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQMLJJQXSJBCQH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC(=C1S(=O)(=O)N)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-{[3-(4-formyl-2-methoxyphenoxy)propanamido]methyl}butanoate](/img/structure/B2929908.png)

![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone](/img/structure/B2929910.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(2,4-dioxo-3-(thiophen-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2929912.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide](/img/structure/B2929913.png)

![1-(3-chlorobenzyl)-3-(4-fluorobenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![N-(4-chlorophenyl)-2-{[3-(2-thienyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1-hydrazinecarboxamide](/img/structure/B2929921.png)

![8-bromo-1-(4-chlorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2929925.png)

![2-((3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2929929.png)